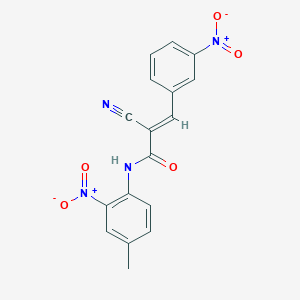![molecular formula C21H29N3O4 B10894241 4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894241.png)
4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ACETYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolones, which are characterized by a five-membered lactam ring. The presence of functional groups such as acetyl, dimethylamino, hydroxy, and morpholinopropyl contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolone core.
Introduction of the Acetyl Group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine, often facilitated by a catalyst such as palladium on carbon.
Addition of the Morpholinopropyl Group: The final step involves the nucleophilic substitution reaction with 3-chloropropylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Acetyl-5-[4-(Dimethylamino)phenyl]-3-hydroxy-1-[3-(Morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Alkoholen reduziert werden.
Substitution: Die Dimethylaminogruppe kann nucleophile Substitutionsreaktionen mit Elektrophilen eingehen, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid
Nucleophile: Dimethylamin, Morpholin
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-[4-(Dimethylamino)phenyl]-3-hydroxy-1-[3-(Morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, beispielsweise bei der Entwicklung neuer Medikamente.
Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Acetyl-5-[4-(Dimethylamino)phenyl]-3-hydroxy-1-[3-(Morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seinen potenziellen Antikrebseffekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-ACETYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is used as a building block for the synthesis of more complex organic molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged in the production of dyes, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-ACETYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and acetyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The morpholinopropyl group enhances the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(Morpholin-4-yl)phenyl]butan-1-on
- 5-[4-(Dimethylamino)phenyl]-6-[(6-Morpholin-4-ylpyridin-3-yl)ethynyl]pyrimidin-4-amin
Einzigartigkeit
4-Acetyl-5-[4-(Dimethylamino)phenyl]-3-hydroxy-1-[3-(Morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen Eigenschaften einzigartig. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen, die es von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C21H29N3O4 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3-acetyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H29N3O4/c1-15(25)18-19(16-5-7-17(8-6-16)22(2)3)24(21(27)20(18)26)10-4-9-23-11-13-28-14-12-23/h5-8,19,26H,4,9-14H2,1-3H3 |
InChI-Schlüssel |
RFUANOBSAOKUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)N(C)C)CCCN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B10894168.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-nitrobenzamide](/img/structure/B10894178.png)
![Propan-2-yl 4,5-dimethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10894186.png)
![7-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894188.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894196.png)
![N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B10894197.png)
![4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10894209.png)

![3-(4-methylphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894217.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894218.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10894220.png)
![6-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894224.png)
![2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10894230.png)
